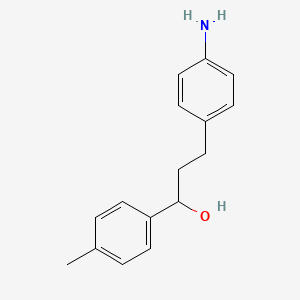

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol

Übersicht

Beschreibung

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a propyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 4-nitrobenzaldehyde.

Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Aldol Condensation: The aldehyde groups of 4-methylbenzaldehyde and the reduced 4-aminobenzaldehyde undergo aldol condensation in the presence of a base such as sodium hydroxide to form the intermediate product.

Hydrogenation: The intermediate product is then hydrogenated to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

Reduction: The amino group can be reduced to a secondary amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products

Oxidation: 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one.

Reduction: 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-amine.

Substitution: 3-(4-Acetamidophenyl)-1-(4-methylphenyl)propan-1-ol.

Wissenschaftliche Forschungsanwendungen

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Aminophenyl)-1-phenylpropan-1-ol: Lacks the methyl group on the phenyl ring.

3-(4-Hydroxyphenyl)-1-(4-methylphenyl)propan-1-ol: Contains a hydroxyl group instead of an amino group.

3-(4-Methylphenyl)-1-phenylpropan-1-ol: Lacks the amino group on the phenyl ring.

Uniqueness

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Biologische Aktivität

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol, a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly its interactions with various biological targets. This article reviews the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a propanol backbone with two aromatic substituents: an aminophenyl group and a methylphenyl group. Its structure can be represented as follows:

This unique arrangement of functional groups contributes to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amino groups can form hydrogen bonds with active sites, potentially leading to inhibition or activation of enzymatic activity. Additionally, the hydroxyl group enhances solubility and reactivity, facilitating interactions with biomolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its role in inhibiting enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have demonstrated that derivatives of this compound possess antioxidant properties. The DPPH radical scavenging method has been employed to evaluate these effects, showing that certain derivatives outperform traditional antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Derivative A | 85% | 1.4 times higher |

| Derivative B | 78% | Comparable |

Anticancer Activity

In vitro studies have assessed the anticancer potential against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Results indicate that the compound exhibits cytotoxic effects, particularly against U-87 cells.

| Cell Line | IC50 (µM) | Relative Cytotoxicity |

|---|---|---|

| U-87 | 15 | Higher |

| MDA-MB-231 | 25 | Lower |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Enzyme Inhibition : A recent study investigated the compound's effect on NADH oxidase in cancer cells, demonstrating significant inhibition at micromolar concentrations, suggesting its role as a potential anticancer agent .

- Antioxidant Screening : In a comparative analysis of antioxidant activities among various derivatives, this compound was shown to possess superior radical scavenging abilities compared to standard antioxidants .

- Therapeutic Applications : The compound's potential use in drug development has been explored, particularly in formulations targeting oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10,16,18H,6,11,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDKDOMPCCTLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCC2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327891 | |

| Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

87082-25-5 | |

| Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.